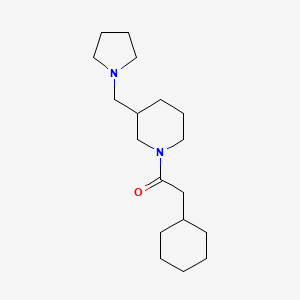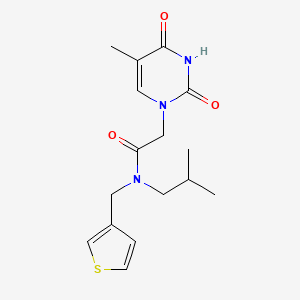![molecular formula C13H18N6O B4248470 [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol](/img/structure/B4248470.png)
[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol
Übersicht
Beschreibung
[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol is a complex organic compound that features a cyclobutyl ring, a triazole moiety, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol typically involves multi-step organic reactions. The process begins with the formation of the triazole and pyrimidine rings, followed by their coupling with a cyclobutyl methanol derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another compound featuring a triazole ring, used in different applications.
(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: A more complex molecule with a triazole and pyrimidine ring, similar to the compound .
Uniqueness
What sets [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol apart is its unique combination of a cyclobutyl ring with triazole and pyrimidine moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[1-[[[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-19-11(16-9-17-19)10-3-6-14-12(18-10)15-7-13(8-20)4-2-5-13/h3,6,9,20H,2,4-5,7-8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXONEPAASXMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCC3(CCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-methoxy-N,3-dimethylbenzamide](/img/structure/B4248394.png)
![3-chloro-2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4248404.png)


![4-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4248414.png)
![2-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4248417.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4248421.png)
![2-methyl-5-(4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4248423.png)

![1-(Diethylamino)-3-[2-methoxy-4-[(2-pyridin-3-yloxyethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B4248435.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B4248443.png)
![5-[(2-methylbenzimidazol-1-yl)methyl]-N-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B4248449.png)
![2-methyl-N-(3-pyrrolidin-1-ylbutyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4248472.png)
![1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one](/img/structure/B4248482.png)
